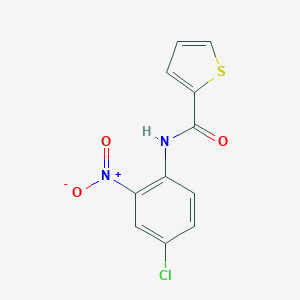

N-(4-氯-2-硝基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

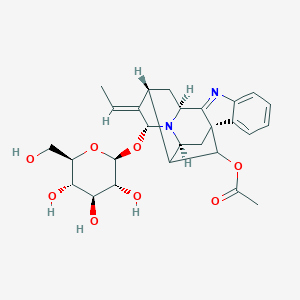

“N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” is a chemical compound . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” was analyzed using density functional theory (DFT) . The study revealed a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide” include cyclization of precursor compounds .科学研究应用

Anticancer Applications

Thiophene derivatives, such as N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide, have shown promise in anticancer research. They are being explored for their potential to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation . The ability to modulate kinase activity can lead to the development of new anticancer therapies, particularly for cancers that are resistant to current treatments.

Anti-Inflammatory and Analgesic Properties

Compounds with a thiophene core are known to exhibit significant anti-inflammatory and analgesic effects . This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis, without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antifungal Activities

The thiophene moiety is a key feature in the structure of various antimicrobial and antifungal agents. Research has demonstrated that thiophene derivatives can be effective against a broad spectrum of microbial and fungal pathogens, offering a potential solution to the growing problem of antibiotic resistance .

Neuroprotective Effects

Thiophene derivatives are being studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .

Material Science Applications

In the field of material science, thiophene-based compounds are utilized for their electronic properties. They are integral to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These materials are essential for advancing flexible electronics and improving the efficiency of electronic devices.

Optoelectronic Properties

Thiophene derivatives are also significant in optoelectronics, particularly in the fabrication of solar cells and electroluminescent devices . Their ability to conduct electricity while being structurally flexible makes them ideal for creating more efficient and durable solar panels and displays.

Anti-Atherosclerotic Agents

Some thiophene derivatives are being explored for their use in preventing atherosclerosis, a condition characterized by the hardening and narrowing of arteries due to plaque buildup . These compounds could lead to new treatments that prevent or reduce the progression of cardiovascular diseases.

Kinase Inhibition for Targeted Therapies

Lastly, the role of thiophene derivatives in kinase inhibition is not limited to cancer therapies alone. They are also being investigated for targeted therapies in other diseases where kinase activity is dysregulated, offering a more personalized approach to treatment .

未来方向

Thiophene and its substituted derivatives, including “N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUABAHPYKYPLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385758 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

CAS RN |

5356-56-9 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。